3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
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Overview
Description
The compound “3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a 1-methyl-1H-pyrazol-4-yl group , a tetrahydroisoquinoline group, and a 2H-chromen-2-one (coumarin) group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 1-methyl-1H-pyrazol-4-yl group and the tetrahydroisoquinoline group would contribute to the complexity of the structure. The 2H-chromen-2-one group is a coumarin derivative, which is a benzopyrone, that is, a type of phenylpropanoid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1-methyl-1H-pyrazol-4-yl group could potentially influence its solubility and reactivity .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Platinum (II) complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique opportunities. Cyclometalated Pt (II) complexes, in particular, serve as efficient organic light-emitting structures. The photophysical and photochemical properties of Pt (II) complexes depend on the coordinating ligands. When Pt (II) complexes incorporate bidentate ligands (C^N and O^O), they exhibit improved luminescence. The compound , with its chromenone core and pyrazole-containing 1,3-diketonate ligand, falls into this category. Researchers have synthesized this complex and characterized it using NMR spectroscopy, mass spectrometry, and UV-Vis spectrometry. Notably, it emits green fluorescence with a maximum at 514 nm .
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s boronic acid pinacol ester derivative (1-methyl-1H-pyrazole-4-boronic acid pinacol ester) serves as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing carbon-carbon bonds, making this compound valuable in synthetic chemistry .
Synthesis of Pyrazolo[3,4-b]pyridines
Researchers have explored the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones catalyzed by ZrCl4. This method yields novel pyrazolo[3,4-b]pyridines, which have potential applications in drug discovery and materials science. Further studies aim to improve yields and explore modified derivatives .
Medicinal Chemistry
The compound’s regioselective nucleophilic aromatic substitution has been utilized to synthesize N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. This intermediate may find applications in medicinal chemistry, particularly in the design of bioactive molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-25-12-17(11-24-25)20-14-26(13-16-7-2-4-8-18(16)20)22(27)19-10-15-6-3-5-9-21(15)29-23(19)28/h2-12,20H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUKRSKRWGAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one |
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